molecular formula C19H15N3O2S B2499895 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941994-27-0

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2499895
CAS RN: 941994-27-0
M. Wt: 349.41
InChI Key: LWOWZMJHDHYEKZ-UHFFFAOYSA-N
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Description

The compound N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to the presence of benzo[d]thiazole and isoxazole moieties. These structural components are known to be present in various bioactive compounds with diverse pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological activities of structurally related compounds have been explored, which can provide insights into the potential characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been described in the literature. For instance, an efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, which could serve as building blocks for further chemical modifications . Additionally, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been achieved, highlighting the role of methyl functionality and non-covalent interactions in the gelation behavior of these compounds . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate isoxazole and benzyl moieties.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques can confirm the presence of specific functional groups and the overall molecular framework. The crystal structure analysis of related compounds has revealed the importance of non-covalent interactions such as π-π stacking and hydrogen bonding in dictating the supramolecular assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole derivatives can be influenced by the presence of substituents on the core structure. For example, the introduction of a benzamide group has been shown to enable the formation of supramolecular gels through non-covalent interactions . Furthermore, the cyclization reactions involving thioamide and chloroacetoacetate demonstrate the potential for constructing thiazole rings, which could be relevant for the synthesis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, melting point, and stability, can be inferred from the structural characteristics and substituents present in the molecule. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives suggests that the introduction of certain functional groups can significantly alter the physical properties of these compounds . Additionally, the anticancer activities of related benzamide derivatives against various human cancer cell lines indicate that these compounds could possess significant biological activities, which may also be expected for the compound of interest .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazole possess significant antimicrobial properties. Palkar et al. (2017) synthesized novel analogs displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests potential for developing new antibacterial agents from benzothiazole derivatives (Palkar et al., 2017).

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer capabilities. Ravinaik et al. (2021) reported on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of benzothiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Neuroprotective Effects

Compounds related to benzothiazole have been identified as selective histone deacetylase 6 inhibitors, showing neuroprotective activity and potential for Alzheimer's disease treatment. Lee et al. (2018) demonstrated that a specific compound decreased tau protein phosphorylation and aggregation, improving learning and memory in animal models (Lee et al., 2018).

Synthetic Methodologies

Advances in synthetic methods involving benzothiazole derivatives include the development of new cycloaddition reactions. Xu et al. (2018) explored benzo[d]isoxazoles acting as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing a concise access to polysubstituted oxazines and oxazepines. This highlights the utility of benzothiazole and isoxazole derivatives in synthesizing complex heterocyclic structures (Xu et al., 2018).

properties

IUPAC Name

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-7-8-15-17(11-13)25-19(21-15)22(12-14-5-3-2-4-6-14)18(23)16-9-10-20-24-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOWZMJHDHYEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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